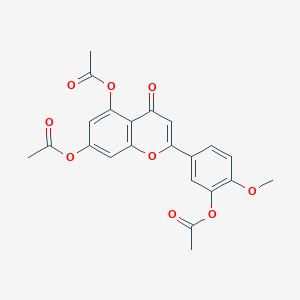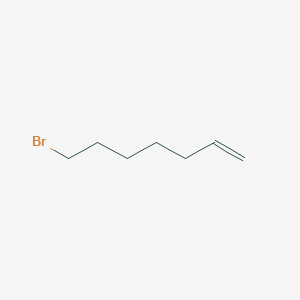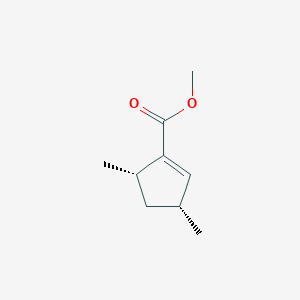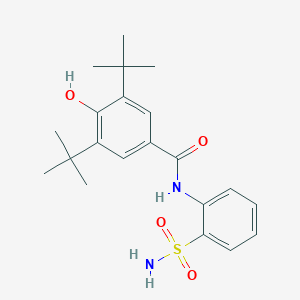
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide, also known as BHT-920, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamoylphenylbenzamide compounds and has been studied for its potential therapeutic applications in various fields.
作用機序
The mechanism of action of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide is not fully understood. However, studies have suggested that it exerts its antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In terms of its neuroprotective effects, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to modulate the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and cardiovascular function.
生化学的および生理学的効果
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In terms of its physiological effects, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
実験室実験の利点と制限
One of the advantages of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also has neuroprotective and cardiovascular protective effects, which make it a promising candidate for therapeutic applications. However, one of the limitations of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide. One area of research could be to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another area of research could be to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to investigate its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
合成法
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide can be synthesized through a multi-step reaction process. The first step involves the reaction between 2-sulfamoylphenylamine and t-Butyl isocyanate to form N-(2-sulfamoylphenyl)-N-(1,1-dimethylethyl)carbamate. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide.
科学的研究の応用
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
特性
CAS番号 |
150457-37-7 |
|---|---|
製品名 |
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
分子式 |
C21H28N2O4S |
分子量 |
404.5 g/mol |
IUPAC名 |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
InChIキー |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
その他のCAS番号 |
150457-37-7 |
同義語 |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
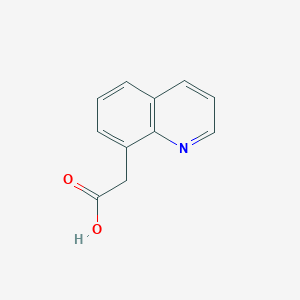
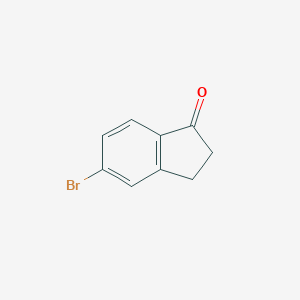
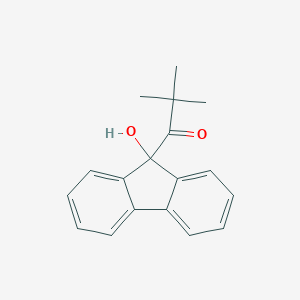
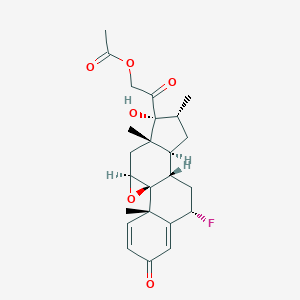
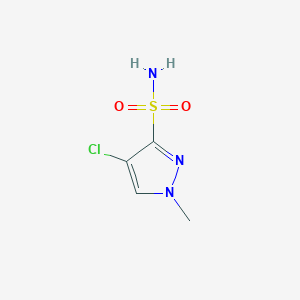
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)

